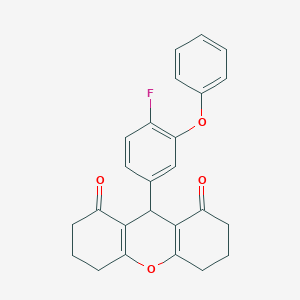
9-(4-fluoro-3-phenoxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(4-fluoro-3-phenoxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione, also known as Fluspirilene, is a synthetic antipsychotic drug that belongs to the class of diphenylbutylpiperidine derivatives. It was first synthesized in the 1960s and has been used clinically for the treatment of schizophrenia and other psychotic disorders. Fluspirilene is a potent antagonist of dopamine receptors and has been shown to have a long-lasting effect on the central nervous system.
Mecanismo De Acción
9-(4-fluoro-3-phenoxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione exerts its therapeutic effects by blocking the dopamine D2 receptors in the brain. Dopamine is a neurotransmitter that plays a key role in regulating mood, motivation, and reward. Overactivity of dopamine signaling has been implicated in the development of psychosis and other psychiatric disorders. 9-(4-fluoro-3-phenoxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione binds to the D2 receptors with high affinity and prevents the binding of dopamine, thereby reducing the activity of the dopaminergic system. This leads to a decrease in the positive symptoms of schizophrenia and other psychotic disorders.
Biochemical and Physiological Effects:
9-(4-fluoro-3-phenoxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione has been shown to have a long half-life and a slow release from the brain tissue, which contributes to its long-lasting therapeutic effect. 9-(4-fluoro-3-phenoxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione also has a high affinity for the D2 receptors in the brain, which allows for a low dose to be effective. 9-(4-fluoro-3-phenoxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione has been shown to reduce the levels of dopamine in the brain, which leads to a decrease in the activity of the mesolimbic pathway, a key pathway involved in the development of psychosis. 9-(4-fluoro-3-phenoxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione has also been shown to have anxiolytic and sedative effects, which may contribute to its therapeutic efficacy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
9-(4-fluoro-3-phenoxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione has several advantages for laboratory experiments. It has a high potency and a long half-life, which allows for a low dose to be effective and reduces the need for frequent dosing. 9-(4-fluoro-3-phenoxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione also has a low toxicity profile and is well-tolerated in animal models. However, 9-(4-fluoro-3-phenoxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione has some limitations for laboratory experiments. It is not selective for the D2 receptors and can bind to other receptors, which may lead to off-target effects. 9-(4-fluoro-3-phenoxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione also has a high lipophilicity, which may affect its distribution in the body and its ability to cross the blood-brain barrier.
Direcciones Futuras
There are several future directions for the research of 9-(4-fluoro-3-phenoxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione. One area of research is to investigate the potential of 9-(4-fluoro-3-phenoxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione in treating other psychiatric disorders, such as anxiety and depression. Another area of research is to develop more selective dopamine receptor antagonists that can target specific subtypes of dopamine receptors. This may lead to improved efficacy and reduced side effects. Additionally, the development of new formulations of 9-(4-fluoro-3-phenoxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione that can improve its pharmacokinetic properties, such as solubility and bioavailability, may increase its clinical utility. Finally, the use of 9-(4-fluoro-3-phenoxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione as a research tool to study the neurobiology of dopamine receptors and their role in psychiatric disorders may lead to a better understanding of the underlying mechanisms of these disorders and the development of new treatments.
Métodos De Síntesis
The synthesis of 9-(4-fluoro-3-phenoxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione involves the reaction of 4-fluoro-3-phenoxyaniline with cyclohexanone in the presence of sodium ethoxide to form 9-(4-fluoro-3-phenoxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione. The reaction proceeds through a series of steps involving condensation, cyclization, and reduction. The yield of 9-(4-fluoro-3-phenoxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione can be improved by optimizing the reaction conditions, such as temperature, time, and reagent concentration.
Aplicaciones Científicas De Investigación
9-(4-fluoro-3-phenoxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione has been extensively studied for its therapeutic potential in treating various psychiatric disorders, such as schizophrenia, bipolar disorder, and depression. It has been shown to be effective in reducing the positive symptoms of schizophrenia, such as hallucinations and delusions, as well as improving negative symptoms, such as apathy and social withdrawal. 9-(4-fluoro-3-phenoxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione has also been investigated for its potential in treating drug addiction, anxiety, and cognitive impairment. In addition, 9-(4-fluoro-3-phenoxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione has been used as a research tool to study the neurobiology of dopamine receptors and their role in psychiatric disorders.
Propiedades
Nombre del producto |
9-(4-fluoro-3-phenoxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione |
|---|---|
Fórmula molecular |
C25H21FO4 |
Peso molecular |
404.4 g/mol |
Nombre IUPAC |
9-(4-fluoro-3-phenoxyphenyl)-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione |
InChI |
InChI=1S/C25H21FO4/c26-17-13-12-15(14-22(17)29-16-6-2-1-3-7-16)23-24-18(27)8-4-10-20(24)30-21-11-5-9-19(28)25(21)23/h1-3,6-7,12-14,23H,4-5,8-11H2 |
Clave InChI |
FHUHJMUBRQWCLC-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C(C3=C(O2)CCCC3=O)C4=CC(=C(C=C4)F)OC5=CC=CC=C5)C(=O)C1 |
SMILES canónico |
C1CC2=C(C(C3=C(O2)CCCC3=O)C4=CC(=C(C=C4)F)OC5=CC=CC=C5)C(=O)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![isopropyl 2-(3-bromo-4-methoxybenzylidene)-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299093.png)
![ethyl 2-(3-ethoxybenzylidene)-5-[4-(methylsulfanyl)phenyl]-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299096.png)
![(5Z)-5-[[5-(diethylamino)furan-2-yl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one](/img/structure/B299098.png)
![ethyl 2-{[5-(4-acetylphenyl)-2-furyl]methylene}-5-(3-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299101.png)
![ethyl 2-(3-chloro-4,5-dimethoxybenzylidene)-5-[4-(methylsulfanyl)phenyl]-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299102.png)

![ethyl (2E)-2-{[5-(diethylamino)-2-furyl]methylene}-5-(2,5-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299105.png)
![ethyl 2-[2-(2-ethoxy-2-oxoethoxy)benzylidene]-5-(3-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299106.png)
![(5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(3,4-dimethylanilino)-1,3-thiazol-4-one](/img/structure/B299107.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-[(5,7-dimethyl-2-phenyl-1H-indol-3-yl)methylene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299109.png)
![2-amino-5-(3-chloro-4-methoxybenzylidene)-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile](/img/structure/B299111.png)
![ethyl (2E)-5-(4-methoxyphenyl)-7-methyl-2-{[5-(morpholin-4-yl)furan-2-yl]methylidene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299112.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-7-methyl-3-oxo-2-[(2-phenyl-1H-indol-3-yl)methylene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299113.png)
![(5E)-2-(4-bromo-2-methylanilino)-5-[(3-chloro-4-methoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B299114.png)